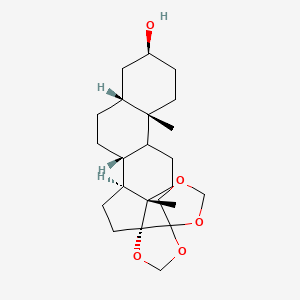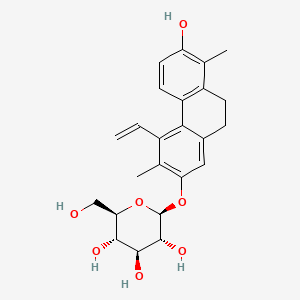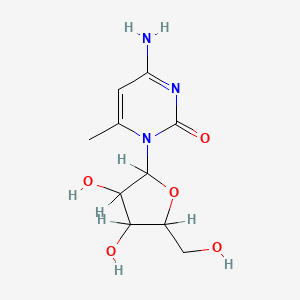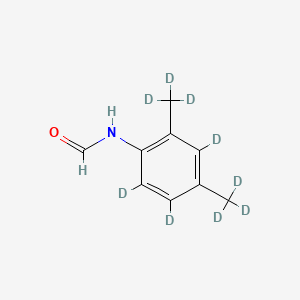
N-(2,4-Dimethylphenyl)formamide-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)formamide-d9: is a deuterated form of N-(2,4-Dimethylphenyl)formamide, which is a derivative of formamide. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)formamide-d9 typically involves the reaction of 2,4-dimethylaniline with formic acid or its derivatives under controlled conditions. The deuterated form is achieved by using deuterated reagents, such as deuterated formic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,4-Dimethylphenyl)formamide-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,4-dimethylphenyl)acetamide, while reduction could produce 2,4-dimethylaniline .
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4-Dimethylphenyl)formamide-d9 is used as a solvent, reaction medium, and reagent in organic synthesis. It is also essential in the synthesis of polymers like poly(methyl methacrylate), poly(vinyl chloride), and poly(ethylene terephthalate) .
Biology and Medicine: In biological and medical research, the compound is used in isotope labeling studies to trace metabolic pathways and understand biochemical processes .
Industry: The compound finds applications in the production of high-performance materials and as a reference standard in analytical laboratories .
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethylphenyl)formamide-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms and kinetic isotope effects. This makes it valuable in studying enzyme-catalyzed reactions and other biochemical processes .
Comparación Con Compuestos Similares
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylformanilide
- N,N’-Bis(2,4-dimethylphenyl)formamidine
Uniqueness: N-(2,4-Dimethylphenyl)formamide-d9 is unique due to the presence of deuterium atoms, which enhance its utility in isotope labeling and tracing studies. This isotopic labeling provides more precise data in analytical and biochemical research compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D |
Clave InChI |
JOFDPSBOUCXJCC-XVGWXEQOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])NC=O)[2H] |
SMILES canónico |
CC1=CC(=C(C=C1)NC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
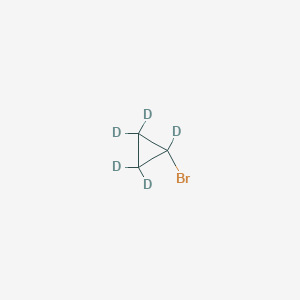
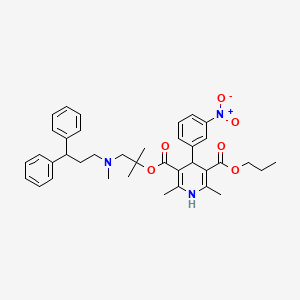
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
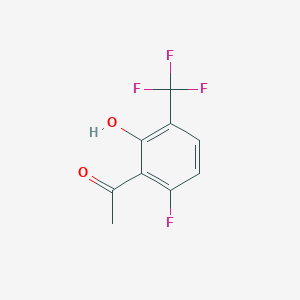

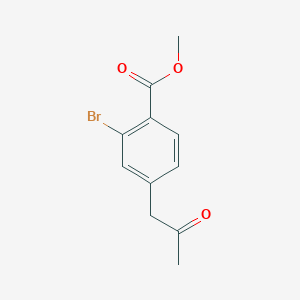


![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
